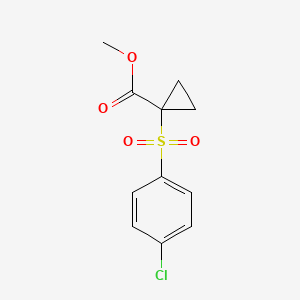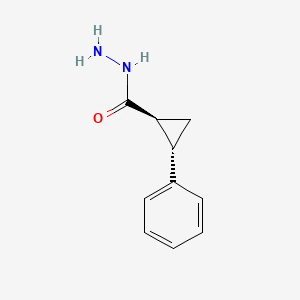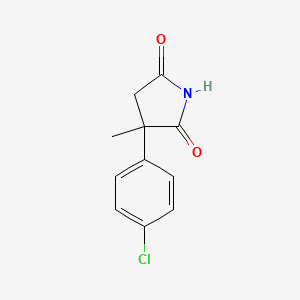
3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione
説明
3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione, also known as 3-chloro-3-methylpyrrolidine-2,5-dione, is a small molecule that has been studied for its potential applications in the scientific research field. It is a heterocyclic compound, which is a type of organic compound that contains a ring of at least two different atoms. 3-chloro-3-methylpyrrolidine-2,5-dione is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and drug design.
作用機序
The mechanism of action for 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dioneethylpyrrolidine-2,5-dione is not well understood. However, it is believed that the compound binds to a variety of different receptors, including those involved in the synthesis of various organic compounds. Additionally, it is believed that 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dioneethylpyrrolidine-2,5-dione can act as a catalyst in organic reactions, as it can form covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dioneethylpyrrolidine-2,5-dione are not well understood. However, it is believed that the compound has the potential to interact with a variety of different receptors, including those involved in the synthesis of various organic compounds. Additionally, 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dioneethylpyrrolidine-2,5-dione is believed to have the potential to act as a catalyst in organic reactions, as it can form covalent bonds with other molecules.
実験室実験の利点と制限
The advantages of using 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dioneethylpyrrolidine-2,5-dione in laboratory experiments include its versatility and its ability to bind to a variety of different receptors. Additionally, 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dioneethylpyrrolidine-2,5-dione can act as a catalyst in organic reactions, making it a useful tool in the synthesis of various organic compounds. However, there are some limitations to using 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dioneethylpyrrolidine-2,5-dione in laboratory experiments, including its potential toxicity and the lack of understanding of its mechanism of action.
将来の方向性
There are a number of potential future directions for the study of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dioneethylpyrrolidine-2,5-dione. These include further research into its mechanism of action, its potential toxicity, and its potential applications in drug design. Additionally, further research into the synthesis of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dioneethylpyrrolidine-2,5-dione and its potential use as a catalyst in organic reactions could provide valuable insights into the compound’s potential uses. Finally, further research into the biochemical and physiological effects of 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dioneethylpyrrolidine-2,5-dione could provide valuable insights into its potential therapeutic applications.
科学的研究の応用
3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dioneethylpyrrolidine-2,5-dione has a wide range of potential applications in scientific research. It has been studied for its potential use in the synthesis of various organic compounds, as well as its potential use as a catalyst in organic reactions. Additionally, 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dioneethylpyrrolidine-2,5-dione has been studied for its potential use in drug design, as it is capable of binding to a variety of different receptors.
特性
IUPAC Name |
3-(4-chlorophenyl)-3-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGLTVQGULWIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239294 | |
| Record name | 3-(4-Chlorophenyl)-3-methyl-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione | |
CAS RN |
1497-18-3 | |
| Record name | 3-(4-Chlorophenyl)-3-methyl-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1497-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-3-methyl-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



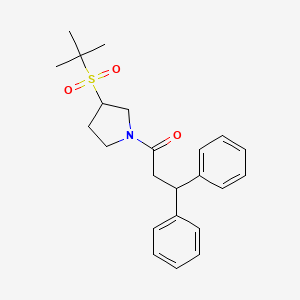


![Thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1652501.png)
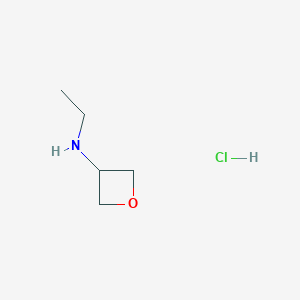

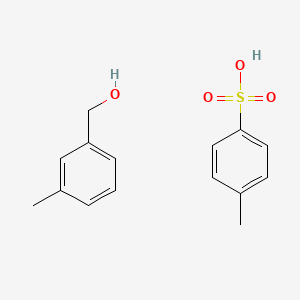
![2,2-Dimethyl-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-3-thiomorpholinone](/img/structure/B1652509.png)
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-](/img/structure/B1652511.png)
![5-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B1652512.png)
